molecular formula C16H19ClN6 B11287048 N~6~-butyl-N~4~-(3-chlorophenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine

N~6~-butyl-N~4~-(3-chlorophenyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine

Cat. No.: B11287048
M. Wt: 330.81 g/mol
InChI Key: HKRPAHGWGCZJRC-UHFFFAOYSA-N
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Description

N6-BUTYL-N4-(3-CHLOROPHENYL)-1-METHYL-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE is a compound belonging to the class of pyrazolo[3,4-d]pyrimidine derivatives. These compounds are known for their diverse biological activities, including potential anti-cancer properties. The structure of this compound includes a pyrazolo[3,4-d]pyrimidine core, which is a bicyclic system combining a pyrazole and a pyrimidine ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of pyrazolo[3,4-d]pyrimidine derivatives typically involves the condensation of appropriate hydrazines with β-diketones or β-ketoesters, followed by cyclization. For N6-BUTYL-N4-(3-CHLOROPHENYL)-1-METHYL-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE, the synthesis might involve the following steps:

    Condensation: Reacting 3-chlorophenylhydrazine with a suitable β-diketone or β-ketoester under acidic or basic conditions to form the intermediate hydrazone.

    Cyclization: The intermediate hydrazone undergoes cyclization in the presence of a cyclizing agent such as phosphorus oxychloride (POCl3) or polyphosphoric acid (PPA) to form the pyrazolo[3,4-d]pyrimidine core.

    Substitution: Introducing the butyl and methyl groups through alkylation reactions using appropriate alkyl halides under basic conditions.

Industrial Production Methods

Industrial production of such compounds often involves optimizing the reaction conditions to maximize yield and purity. This includes using high-purity reagents, controlling reaction temperatures, and employing efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N6-BUTYL-N4-(3-CHLOROPHENYL)-1-METHYL-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group, using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium, H2O2 in the presence of a catalyst.

    Reduction: NaBH4 in methanol or ethanol, LiAlH4 in dry ether.

    Substitution: Amines or thiols in the presence of a base like triethylamine (TEA) or pyridine.

Major Products

    Oxidation: Formation of corresponding N-oxides or hydroxylated derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted derivatives with new functional groups replacing the chloro group.

Scientific Research Applications

N6-BUTYL-N4-(3-CHLOROPHENYL)-1-METHYL-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor, particularly targeting protein kinases.

    Medicine: Investigated for its anti-cancer properties, particularly its ability to inhibit the growth of cancer cells by targeting specific molecular pathways.

Mechanism of Action

The mechanism of action of N6-BUTYL-N4-(3-CHLOROPHENYL)-1-METHYL-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE involves its interaction with specific molecular targets, such as protein kinases. The compound binds to the active site of the enzyme, inhibiting its activity and thereby disrupting the signaling pathways that promote cell proliferation and survival. This inhibition can lead to cell cycle arrest and apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

    N4-(4-((thiazol-2-yl)methoxy)-3-chlorophenyl)-N6-(®-4,5-dihydro-4-methyloxazol-2-yl)quinazoline-4,6-diamine: Known for its anti-cancer activity.

    5-[1-(4-chlorophenyl)-2-phenylethyl]-2,4,6-trichloropyrimidine: Exhibits antibacterial properties.

    2-(1-piperazinyl)-4,6-dichloropyrimidine: Shows selectivity against bacterial flora.

Uniqueness

N6-BUTYL-N4-(3-CHLOROPHENYL)-1-METHYL-1H-PYRAZOLO[3,4-D]PYRIMIDINE-4,6-DIAMINE is unique due to its specific substitution pattern and the presence of both butyl and methyl groups, which may contribute to its distinct biological activity and potential therapeutic applications.

Properties

Molecular Formula

C16H19ClN6

Molecular Weight

330.81 g/mol

IUPAC Name

6-N-butyl-4-N-(3-chlorophenyl)-1-methylpyrazolo[3,4-d]pyrimidine-4,6-diamine

InChI

InChI=1S/C16H19ClN6/c1-3-4-8-18-16-21-14(13-10-19-23(2)15(13)22-16)20-12-7-5-6-11(17)9-12/h5-7,9-10H,3-4,8H2,1-2H3,(H2,18,20,21,22)

InChI Key

HKRPAHGWGCZJRC-UHFFFAOYSA-N

Canonical SMILES

CCCCNC1=NC(=C2C=NN(C2=N1)C)NC3=CC(=CC=C3)Cl

Origin of Product

United States

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